molecular formula C10H15BrClNO B1377433 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride CAS No. 1432677-93-4

1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride

Cat. No.: B1377433
CAS No.: 1432677-93-4
M. Wt: 280.59 g/mol
InChI Key: OLSORIXUJOLZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride is an organic compound that features a bromophenyl group attached to a methoxypropan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, phenylpropan-2-amine, undergoes bromination to introduce the bromine atom at the para position of the phenyl ring.

    Methoxylation: The brominated intermediate is then subjected to methoxylation to introduce the methoxy group at the appropriate position.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a different functional group.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to neurotransmitter function and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and methoxypropan-2-amine backbone play crucial roles in its binding affinity and activity. The compound may modulate neurotransmitter release or inhibit specific enzymes, leading to its observed effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1-methoxypropan-2-amine hydrochloride
  • 1-(4-Fluorophenyl)-1-methoxypropan-2-amine hydrochloride
  • 1-(4-Iodophenyl)-1-methoxypropan-2-amine hydrochloride

Comparison: 1-(4-Bromophenyl)-1-methoxypropan-2-amine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chlorinated, fluorinated, and iodinated analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-1-methoxypropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO.ClH/c1-7(12)10(13-2)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSORIXUJOLZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)Br)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.